molecular formula C18H11F3INO B4539432 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide

Cat. No. B4539432
M. Wt: 441.2 g/mol
InChI Key: LGQPBFCSXIPMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, has been achieved through various methods, characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy. These methods can potentially be adapted for the synthesis of N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-naphthamide (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

Molecular structure analysis has been conducted on similar compounds, showing diverse molecular geometries and intramolecular interactions. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and stabilization by intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

N-cinnamoyl-1-naphthylamines undergo cyclization reactions with triflic acid, forming various complex structures. This indicates the potential for complex chemical reactions involving N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-naphthamide under specific conditions (King, Aliev, Caddick, & Tocher, 2013).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as their crystalline structures and intermolecular interactions, provide insights into the likely physical characteristics of N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. For instance, the study of N-(substituted phenyl)-2-naphthamide derivatives highlighted the role of C–H⋯π contacts in their three-dimensional networks (Shukla, Saeed, Simpson, & Chopra, 2017).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity under various conditions and their interaction with other chemical species, offer valuable insights into the chemical behavior of N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-naphthamide. For example, the study on the triflic acid-mediated cyclization of N-cinnamoyl-1-naphthylamines revealed the formation of complex structures and highlighted the influence of substituents on reaction outcomes (King et al., 2013).

properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3INO/c19-18(20,21)15-10-14(22)7-8-16(15)23-17(24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQPBFCSXIPMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-iodo-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide
Reactant of Route 3
Reactant of Route 3
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide
Reactant of Route 4
Reactant of Route 4
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide
Reactant of Route 6
Reactant of Route 6
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.